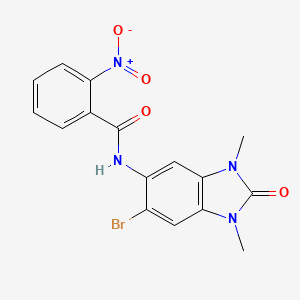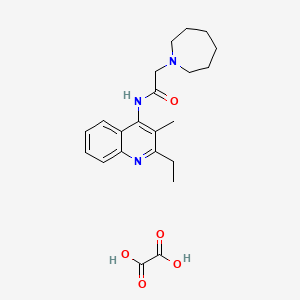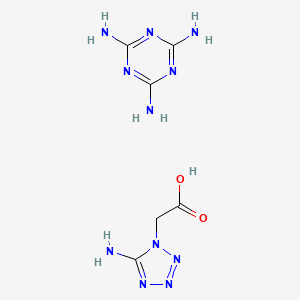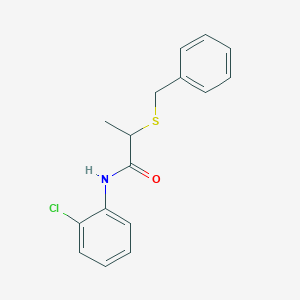![molecular formula C23H29N3O4 B5009710 1-[3-[[3-(4-Piperidin-1-ylpiperidine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone](/img/structure/B5009710.png)
1-[3-[[3-(4-Piperidin-1-ylpiperidine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[[3-(4-Piperidin-1-ylpiperidine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone is a complex organic compound that features a piperidine moiety, an oxazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[[3-(4-Piperidin-1-ylpiperidine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the piperidine moiety via nucleophilic substitution. The final step often involves the coupling of the oxazole and piperidine intermediates with the phenyl group under specific reaction conditions such as elevated temperatures and the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[3-[[3-(4-Piperidin-1-ylpiperidine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[3-[[3-(4-Piperidin-1-ylpiperidine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-[[3-(4-Piperidin-1-ylpiperidine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride: This compound shares the piperidine moiety and is used in similar applications.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B and have applications in cancer therapy.
Piperidine derivatives: These compounds are widely used in drug discovery and exhibit various biological activities.
Uniqueness
1-[3-[[3-(4-Piperidin-1-ylpiperidine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-[3-[[3-(4-piperidin-1-ylpiperidine-1-carbonyl)-1,2-oxazol-5-yl]methoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-17(27)18-6-5-7-20(14-18)29-16-21-15-22(24-30-21)23(28)26-12-8-19(9-13-26)25-10-3-2-4-11-25/h5-7,14-15,19H,2-4,8-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFDWAFAEHOCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=CC(=NO2)C(=O)N3CCC(CC3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-NITROPHENYL)-2-({5-PROPYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)BUTANAMIDE](/img/structure/B5009639.png)
![1-(4-Methylphenyl)-2-(3-nitrophenyl)-3,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-2-ol;bromide](/img/structure/B5009645.png)


![N-[2-(cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)oxamide](/img/structure/B5009657.png)
![2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5009672.png)
![N-(4-{[(1-methyl-4-piperidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5009682.png)
![3-(4-chlorophenyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5009687.png)


![N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide](/img/structure/B5009707.png)
![2,6-di-tert-butyl-4-{[(2-hydroxyethyl)amino]methyl}phenol hydrochloride](/img/structure/B5009716.png)
![1-[1-(2-Phenylethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5009721.png)
